molecular formula C23H21N4NaO3S2 B13783864 Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate CAS No. 72968-74-2

Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate

Cat. No.: B13783864
CAS No.: 72968-74-2
M. Wt: 488.6 g/mol
InChI Key: OLLGHBNUVHGMHJ-UHFFFAOYSA-M
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Description

Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate is an azo dye derivative that incorporates a benzothiazole moiety. Azo dyes are a significant class of chromophores widely used in various scientific, industrial, and pharmaceutical applications due to their vibrant colors and diverse chemical properties .

Preparation Methods

The synthesis of sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate typically involves the diazotization of an aromatic amine followed by coupling with a benzothiazole derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound . Industrial production methods may involve large-scale batch processes with stringent quality control to maintain the purity and consistency of the dye .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo and benzothiazole groups. The azo group can interact with various biological molecules, while the benzothiazole moiety enhances its binding affinity and specificity. These interactions can lead to the modulation of molecular pathways involved in inflammation, cancer, and other biological processes .

Comparison with Similar Compounds

Similar compounds include other azo dyes with different heterocyclic moieties, such as:

  • Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
  • 4-(benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one

Compared to these compounds, sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate is unique due to its specific combination of azo and benzothiazole groups, which confer distinct chemical and biological properties .

Properties

CAS No.

72968-74-2

Molecular Formula

C23H21N4NaO3S2

Molecular Weight

488.6 g/mol

IUPAC Name

sodium;3-[[4-(1,3-benzothiazol-2-yldiazenyl)-N-ethyl-3-methylanilino]methyl]benzenesulfonate

InChI

InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-6-8-19(14-17)32(28,29)30)18-11-12-20(16(2)13-18)25-26-23-24-21-9-4-5-10-22(21)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChI Key

OLLGHBNUVHGMHJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)N=NC3=NC4=CC=CC=C4S3)C.[Na+]

Origin of Product

United States

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